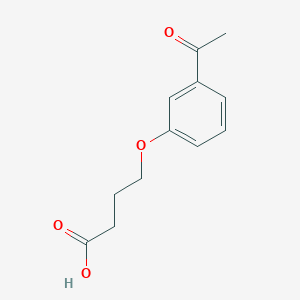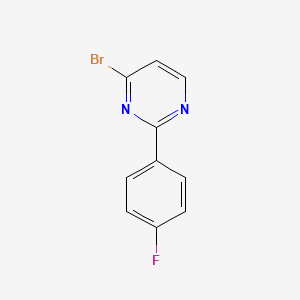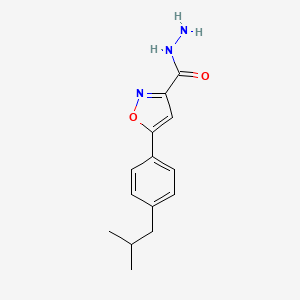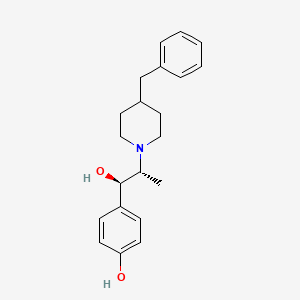
Rac-threo-ifenprodil
概要
説明
Rac-threo-ifenprodil: is a compound known for its potent activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. It is chemically described as threo-2-(4-benzyl-piperidin-1-yl)-1-(4-hydroxyphenyl)-propan-1-ol . This compound has been extensively studied for its neuroprotective properties and its potential therapeutic applications in various neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-threo-ifenprodil involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient conditions .
化学反応の分析
Types of Reactions: Rac-threo-ifenprodil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The benzyl and hydroxyphenyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .
科学的研究の応用
Rac-threo-ifenprodil has a wide range of scientific research applications, including:
Chemistry:
- Used as a reference compound in the study of NMDA receptor antagonists.
- Employed in the synthesis of novel derivatives for structure-activity relationship (SAR) studies .
Biology:
- Investigated for its neuroprotective effects in models of neurodegenerative diseases.
- Studied for its role in modulating synaptic plasticity and cognitive functions .
Medicine:
- Explored as a potential therapeutic agent for conditions such as stroke, traumatic brain injury, and chronic pain.
- Under investigation for its efficacy in treating psychiatric disorders like depression and anxiety .
Industry:
- Utilized in the development of new pharmaceuticals targeting NMDA receptors.
- Applied in the formulation of neuroprotective agents for clinical use .
作用機序
Rac-threo-ifenprodil exerts its effects primarily through its action as an NMDA receptor antagonist. It binds to the GluN2B subunit of the NMDA receptor, inhibiting the receptor’s activity and preventing excessive calcium influx into neurons. This action helps to reduce excitotoxicity, a major contributor to neuronal damage in various neurological conditions .
類似化合物との比較
- Threo-2-(4-benzyl-piperidin-1-yl)-1-(4-fluorophenyl)-propan-1-ol
- 4-benzyl-1-phenethyl-piperidinium chloride
- Traxoprodil (another β-hydroxyamphetamine NMDA receptor antagonist)
Uniqueness: Rac-threo-ifenprodil is unique due to its high selectivity for the GluN2B subunit of the NMDA receptor, which makes it particularly effective in targeting specific neuronal pathways involved in neuroprotection. Its distinct binding mode and pharmacological profile set it apart from other NMDA receptor antagonists .
特性
IUPAC Name |
4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3/t16-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVMODNBIQBMV-IERDGZPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74991-34-7 | |
| Record name | Ifenprodil, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074991347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IFENPRODIL, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1H0KS8B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
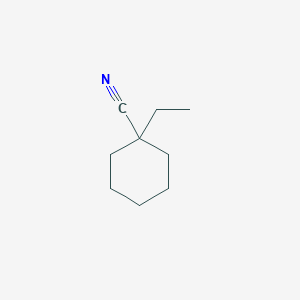
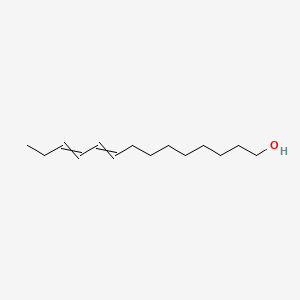
![(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B3434013.png)
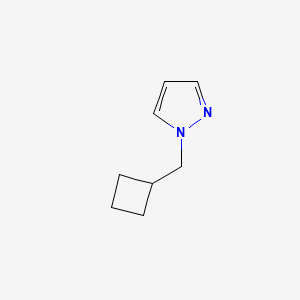
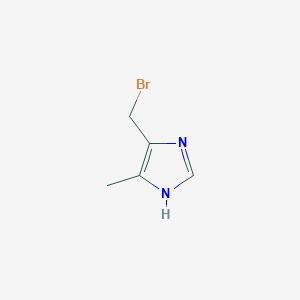
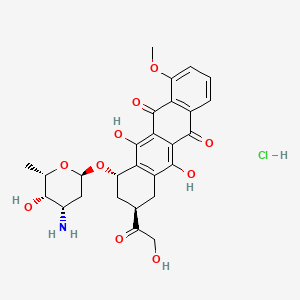
![2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B3434049.png)
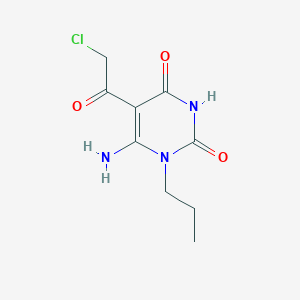
![[(4-Acetyl-2-fluorophenyl)thio]acetic acid](/img/structure/B3434073.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole](/img/structure/B3434089.png)
